molecular formula C14H10N2O3 B1463774 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid CAS No. 1111000-64-6

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B1463774
CAS No.: 1111000-64-6
M. Wt: 254.24 g/mol
InChI Key: PULTVJUNVUPMSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and quantity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-4-5-11-10(7-8)13(17)16-6-2-3-9(14(18)19)12(16)15-11/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULTVJUNVUPMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 2
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 3
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 4
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Reactant of Route 6
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

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